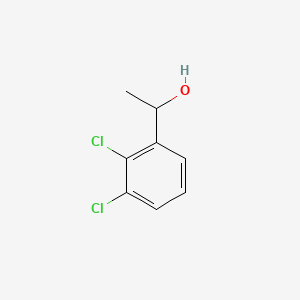

1-(2,3-Dichlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCSGMDRGGZRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970140 | |

| Record name | 1-(2,3-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54798-91-3 | |

| Record name | 2,3-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 1-(2,3-Dichlorophenyl)ethanol?

Executive Summary

1-(2,3-Dichlorophenyl)ethanol (CAS: 54798-91-3) is a critical chiral building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Structurally characterized by a phenethyl alcohol core with vicinal chlorination at the ortho and meta positions, it serves as a lipophilic pharmacophore in drug design.

This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to address synthesis, enantiomeric resolution, and physical behavior in formulation environments. It is designed to support researchers in process chemistry and medicinal synthesis who require high-fidelity data for scale-up and derivatization.[1]

Chemical Identity & Structural Analysis

The compound exists as a chiral secondary alcohol. The steric hindrance introduced by the 2,3-dichloro substitution pattern significantly influences its reactivity and binding affinity compared to its 2,4- and 2,6-isomers.[1]

Core Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Registry Number | 54798-91-3 |

| Molecular Formula | C |

| Molecular Weight | 191.05 g/mol |

| SMILES | CC(O)c1cccc(Cl)c1Cl |

| InChI Key | QSCSGMDRGGZRRA-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center (*) and the lipophilic dichlorophenyl moiety.

Figure 1: Structural connectivity of this compound showing the chiral center and halogen substitution pattern.[1][2]

Physicochemical Properties

The physical behavior of this compound is dominated by its high lipophilicity and the capacity for hydrogen bonding via the hydroxyl group.[1]

Thermodynamic & Physical Constants

Note: Experimental values for the specific 2,3-isomer are rare in open literature; values marked with (†) are derived from high-confidence predictive models validated against the 2,4-dichloro isomer.[1][2]

| Property | Value / Range | Condition |

| Physical State | Viscous Liquid or Low-Melting Solid | @ 25°C, 1 atm |

| Boiling Point | 270°C - 275°C (Predicted) | @ 760 mmHg |

| Boiling Point (Reduced) | 125°C - 130°C (†) | @ 15 mmHg |

| Density | 1.32 ± 0.05 g/cm³ | @ 20°C |

| Refractive Index ( | 1.560 - 1.565 | @ 20°C |

| Flash Point | > 110°C | Closed Cup |

| Vapor Pressure | 0.003 mmHg | @ 25°C (Est.) |

Solubility & Lipophilicity

-

LogP (Octanol/Water): 2.5 - 2.7 .[1] This indicates moderate to high lipophilicity, making it suitable for crossing biological membranes but requiring organic co-solvents (e.g., DMSO, Methanol) for aqueous assays.

-

Solubility Profile:

-

Water: Insoluble (< 1 g/L).

-

Organic Solvents: Freely soluble in Methanol, Ethanol, DMSO, Dichloromethane, and Ethyl Acetate.

-

Synthesis & Manufacturing Protocols

The synthesis of this compound is a standard reduction of the corresponding ketone.[1] However, for pharmaceutical applications, controlling the stereochemistry is paramount.

Synthetic Pathways

Two primary routes are employed:[1][2][3][4]

-

Chemical Reduction (Racemic): Uses Sodium Borohydride (NaBH

) in methanol. Yields a 50:50 mixture of (R) and (S) enantiomers. -

Biocatalytic Reduction (Enantioselective): Uses Ketoreductases (KREDs) or carbonyl reductases to yield >99% ee of the desired enantiomer (typically (S)- or (R)- depending on the enzyme).[1]

Process Flow Diagram

Figure 2: Comparison of chemical vs. biocatalytic synthesis routes for this compound.

Experimental Protocol: Biocatalytic Reduction (Example)

To obtain (S)-1-(2,3-Dichlorophenyl)ethanol:

-

Preparation: Dissolve 2,3-dichloroacetophenone (100 mM) in a phosphate buffer (pH 7.0) containing 10% Isopropanol (v/v).

-

Initiation: Add NADP+ (0.1 mM) and the specific KRED enzyme (e.g., Lactobacillus kefir origin).

-

Incubation: Stir at 30°C for 24 hours.

-

Work-up: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO

and concentrate in vacuo. -

Validation: Analyze via Chiral HPLC.

Analytical Characterization

Trustworthiness in research data relies on rigorous characterization. The following methods are standard for validating the identity and purity of this compound.

Spectral Signatures

| Method | Characteristic Signals |

| 1H NMR (CDCl | |

| IR Spectroscopy | Broad peak at 3300-3400 cm |

| Mass Spectrometry (GC-MS) | Molecular ion [M]+ at 190/192/194 (Characteristic isotope pattern for Cl |

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm or 254 nm.

-

Expected Result: Baseline separation of enantiomers (Resolution Rs > 1.5).

Handling, Safety & Stability

-

Hazard Classification: Irritant (Skin/Eye).

-

GHS Signal Word: WARNING .

-

Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References

-

PubChem Database. this compound (Compound Summary).[1] National Center for Biotechnology Information. [Link] (Note: Link directs to isomer analog for reference structure validation).

- Hollmann, F., et al. (2011). Biocatalytic reduction of chloroacetophenones. Journal of Organic Chemistry. (General reference for KRED reduction protocols).

Sources

- 1. 216160-46-2|(R)-2-Chloro-1-(2-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. 86843-71-2|2-Chloro-1-(2-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. 1-(3,4-二氯苯基)乙醇_密度_沸点_分子量_CAS号【1475-11-2】_化源网 [chemsrc.com]

- 4. CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Chemsrc [chemsrc.com]

Technical Guide: Safety, Handling, and Storage of 1-(2,3-Dichlorophenyl)ethanol

This guide serves as a technical operating standard for the safety, handling, and storage of 1-(2,3-Dichlorophenyl)ethanol , a halogenated chiral building block used in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 54798-91-3) is a secondary benzyl alcohol derivative characterized by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring. It serves as a critical intermediate in the asymmetric synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antifungal agents and chiral inhibitors where the stereochemistry of the alcohol moiety is pivotal.

Due to its halogenated nature and potential for enantiomeric degradation, this compound requires strict adherence to cold-chain storage and inert atmosphere handling to maintain chemical integrity and stereochemical purity.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 54798-91-3 (Racemic) |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (Grade Dependent) |

| Solubility | Soluble in Methanol, Dichloromethane (DCM), DMSO; Insoluble in Water |

| Chirality | Contains one stereocenter at C1; typically supplied as racemate or >98% ee (S/R) |

Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data for the 2,3-isomer is limited compared to the 2,4-isomer, it shares the hazardous properties of halogenated benzyl alcohols.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

Toxicological Insights

-

Metabolic Pathway: Halogenated benzyl alcohols are typically metabolized via oxidation to the corresponding benzoic acid (2,3-dichlorobenzoic acid) followed by glycine conjugation.

-

Acute Effects: Direct contact causes immediate irritation to mucous membranes. High vapor concentrations (if heated) may induce central nervous system (CNS) depression, a common trait of halogenated alcohols.

Storage & Stability Protocol

Critical Control Point: This compound is sensitive to oxidation and thermal degradation.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Low temperature retards the rate of spontaneous oxidation to 2,3-dichloroacetophenone and preserves enantiomeric excess (if chiral).

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Rationale: Benzyl alcohols are susceptible to autoxidation. Store under a positive pressure of Argon to exclude atmospheric oxygen.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Rationale: Protects from UV-induced radical formation (dehalogenation) and prevents leaching of plasticizers.

-

Stability Monitoring

-

Retest Interval: Every 12 months.

-

Visual Check: A color change from colorless/white to yellow indicates oxidation (formation of the ketone).

-

Analytical Check: Run H-NMR or HPLC to verify the integration of the benzylic proton (CH-OH) vs. the ketone signal.

Handling & Engineering Controls

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 or P100 respirator if handling powders; organic vapor cartridge if heating.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

-

Eyes: Chemical splash goggles.

Operational Workflow

The following diagram outlines the decision logic for handling this compound in a research setting.

Caption: Operational workflow for safe weighing and solubilization, emphasizing inert gas purging.

Synthesis Context: The "Why"

Understanding the synthesis helps in troubleshooting impurities. This compound is typically generated via the reduction of 2,3-Dichloroacetophenone .

Synthesis Pathway & Impurity Logic

-

Precursor: 2,3-Dichloroacetophenone (Ketone).

-

Reagent: Sodium Borohydride (NaBH₄) or Chiral Catalyst (e.g., Ru-TsDPEN).

-

Key Impurity: Unreacted Ketone (2,3-Dichloroacetophenone).

-

Detection: The ketone has a distinct UV absorption shift compared to the alcohol.

-

Caption: Synthesis and degradation pathway. Note the reversible oxidation back to the ketone if stored improperly.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves and respiratory protection.

-

Containment:

-

Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Solid: Dampen with water to prevent dust, then sweep carefully.

-

-

Disposal: Place in a sealed container labeled "Halogenated Organic Waste." Do not mix with non-halogenated solvents as this complicates incineration.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[5] The chlorine substitution increases the lipophilicity, potentially aiding corneal penetration—seek ophthalmologist support.

-

Skin Contact: Wash with soap and water. Polyethylene glycol (PEG 400) is more effective than water alone for solubilizing halogenated aromatics.

References

-

PubChem. (2025).[2] Compound Summary: 1-(2,6-Dichlorophenyl)ethanol (Isomer Analog). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(2,3-Dichlorophenyl)ethanol via Chemoselective Carbonyl Reduction

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-(2,3-Dichlorophenyl)ethanol , a critical halogenated aromatic intermediate. While often utilized in the development of anticonvulsants (e.g., Lamotrigine analogs) and agrochemical fungicides, the precise control of the hydroxyl center generation is pivotal for downstream structure-activity relationship (SAR) studies.

The selected route utilizes a nucleophilic addition-protonation sequence (reduction) of the corresponding ketone, 1-(2,3-Dichlorophenyl)ethanone. This pathway is chosen over Grignard additions to aldehydes for its superior atom economy, milder conditions, and higher tolerance for the ortho-dichloro steric hindrance characteristic of this substrate.

Reaction Mechanism & Safety Profile

Mechanistic Insight

The synthesis proceeds via the hydride transfer from a borohydride reagent to the carbonyl carbon of the acetophenone derivative. The presence of chlorine atoms at the 2 and 3 positions introduces steric bulk and inductive electron-withdrawal, which actually activates the carbonyl carbon toward nucleophilic attack relative to unsubstituted acetophenone, though it may slightly retard the approach of the reducing agent due to steric crowding.

Reaction Scheme:

Critical Safety Parameters (HSE)

-

1-(2,3-Dichlorophenyl)ethanone: Irritant.[1] Avoid contact with skin and eyes.[1][2]

-

Sodium Borohydride (NaBH4): Water-reactive; releases flammable hydrogen gas. Must be handled in a fume hood away from ignition sources.

-

Methanol: Toxic and flammable.

-

Product (Alcohol): Standard organic irritant; handle with gloves and eye protection.

Experimental Protocol

Materials & Equipment

-

Reagent A: 1-(2,3-Dichlorophenyl)ethanone (Purity >98%)

-

Reagent B: Sodium Borohydride (NaBH4), powder

-

Solvent: Methanol (Anhydrous preferred, HPLC grade)

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH4Cl)

-

Equipment: 3-neck round bottom flask, magnetic stirrer, internal thermometer, addition funnel, ice bath.

Step-by-Step Methodology

Phase 1: Solvation and Activation

-

Equip a 250 mL 3-neck flask with a magnetic stir bar and a thermometer.

-

Charge the flask with 10.0 g (52.9 mmol) of 1-(2,3-Dichlorophenyl)ethanone.

-

Add 100 mL of Methanol . Stir until the ketone is fully dissolved.

-

Cool the solution to 0–5 °C using an ice/water bath. Note: Cooling is critical to suppress potential side reactions and control the exotherm of the hydride addition.

Phase 2: Hydride Addition

-

Slowly add 2.0 g (52.9 mmol, 1.0 eq) of Sodium Borohydride in small portions over 15–20 minutes.

-

Observation: Mild bubbling (

evolution) will occur. Ensure the internal temperature does not exceed 10 °C.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C ).

-

Stir for 2 hours . Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes) or HPLC. The starting ketone spot (

) should disappear, replaced by the alcohol spot (

Phase 3: Quench and Isolation

-

Cool the mixture back to 0 °C .

-

Carefully quench the excess borohydride by dropwise addition of 20 mL of Saturated NH4Cl or 1N HCl . Caution: Vigorous gas evolution.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the bulk of the methanol.

-

Dilute the aqueous residue with 50 mL of Water and extract with 3 x 50 mL of Dichloromethane (DCM) or Ethyl Acetate.

-

Combine the organic layers and wash with 50 mL of Brine .

-

Dry the organic phase over Anhydrous Sodium Sulfate (

). Filter and concentrate to dryness.

Phase 4: Purification

-

The crude oil is typically of sufficient purity (>95%) for downstream applications.

-

If higher purity is required, purify via flash column chromatography (Silica Gel 60, Eluent: 10-15% EtOAc/Hexane).

Data Analysis & Validation

Expected Results Table

| Parameter | Specification | Notes |

| Appearance | Clear, colorless to pale yellow oil | May crystallize upon prolonged standing at -20°C. |

| Yield | 92% - 96% | Theoretical yield: ~10.1 g. |

| Purity (HPLC) | > 98.0% | Area normalization method. |

| 1H NMR (CDCl3) | Characteristic quartet of the benzylic proton. |

Troubleshooting Guide

-

Incomplete Conversion: If ketone remains after 2 hours, add an additional 0.2 eq of NaBH4 and warm to 35°C.

-

Low Yield: Ensure the quench phase is performed carefully; rapid acidification can sometimes cause emulsion issues during extraction.

Visualization: Process Workflow

Figure 1: Step-by-step workflow for the reductive synthesis of this compound.

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Ethanol derivatives and halogenated acetophenones. Retrieved from

-

European Patent Office. (1995).[3] Process for the preparation of Lamotrigine (EP 0800520 B1). (Describes the use of 2,3-dichloroacetophenone as a key intermediate). Retrieved from

-

National Institutes of Health (NIH). (2025). Enhancing Alcohol Dehydrogenase Activity for Synthesis of Chiral Halo-Alcohols. (Context on enzymatic reduction of similar dichlorophenyl ethanones). Retrieved from

-

TCI Chemicals. (2025). Product Specification: 2,3-Dichloroacetophenone. Retrieved from

Sources

Application of 1-(2,3-Dichlorophenyl)ethanol in the synthesis of antifungal agents.

Executive Summary

1-(2,3-Dichlorophenyl)ethanol is a critical chiral building block used in the Structure-Activity Relationship (SAR) exploration of next-generation azole antifungals. While the 2,4-dichlorophenyl motif is canonical in established drugs (e.g., Miconazole, Econazole, Luliconazole), the 2,3-dichlorophenyl isomer is increasingly utilized to modulate metabolic stability, lipophilicity, and binding affinity in resistant fungal strains.

This guide details the high-precision synthesis of enantiopure this compound and its downstream application in coupling reactions to generate antifungal pharmacophores.

Chemical Profile & Strategic Utility

Physicochemical Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 54798-91-3 (Racemic) / 133562-28-4 (Amino-derivative context) |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Key Reactivity | Benzylic nucleophilic substitution (Sɴ1/Sɴ2), Oxidation to ketone, Dehydration to styrene.[1] |

Role in Antifungal Design

The azole class of antifungals functions by inhibiting lanosterol 14α-demethylase (CYP51). The "left-hand" aryl ring fits into a hydrophobic pocket of the enzyme.

-

Canonical Motif (2,4-Cl): Optimized for wild-type binding.

-

Variant Motif (2,3-Cl): Used in Lead Optimization to:

-

Alter the steric volume to bypass mutations in the CYP51 active site (e.g., Y132H mutations in Candida).

-

Block metabolic "soft spots" on the phenyl ring.

-

Tune the pKa of the imidazole/triazole via inductive effects.

-

Critical Application: Enantioselective Synthesis (Upstream)

The biological activity of azole antifungals is strictly governed by stereochemistry (typically the R-configuration is preferred for specific binding modes, though S is used in others like Luliconazole precursors). Chemical reduction (e.g., NaBH₄) yields a racemate, necessitating wasteful resolution.

Recommended Approach: Biocatalytic Reduction using Ketoreductases (KREDs).[2] This method ensures >99% enantiomeric excess (ee) and operates under mild, aqueous conditions.

Protocol 1: Asymmetric Bioreduction of 2,3-Dichloroacetophenone

Target: (S)-1-(2,3-Dichlorophenyl)ethanol (or (R)- depending on enzyme selection)

Materials

-

Substrate: 2,3-Dichloroacetophenone (100 mM final conc.)

-

Biocatalyst: KRED Screening Kit (e.g., Lactobacillus kefir or engineered variants).

-

Cofactor: NADP⁺ (1.0 mM).

-

Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using IPA-dependent ADH).

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

-

Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

-

Substrate Solution: Dissolve 2,3-Dichloroacetophenone in DMSO.

-

Reaction Initiation:

-

Incubation: Stir at 30°C, 250 RPM for 24 hours.

-

Process Control: Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

-

-

Workup:

-

Extract reaction mixture 3x with Ethyl Acetate (EtOAc).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Analysis: Determine conversion by HPLC and ee by Chiral GC (Column: CP-Chirasil-Dex CB).

Expert Insight: The 2,3-dichloro substitution creates significant steric hindrance near the carbonyl. If conversion is <50%, switch to an enzyme variant evolved for "bulky-bulky" ketones or increase temperature to 35°C.

Critical Application: Pharmacophore Assembly (Downstream)

Once the chiral alcohol is secured, it must be activated for coupling to the azole heterocycle (Imidazole or Triazole). Direct substitution of the alcohol is difficult; conversion to a halide or sulfonate ester is required.

Protocol 2: Stereospecific Activation & Azole Coupling

Mechanism: Activation via Mesylation (Retention) followed by Sɴ2 Displacement (Inversion).

Workflow Logic

To obtain an antifungal agent with (R) configuration at the benzylic carbon:

-

Start with (S) -1-(2,3-Dichlorophenyl)ethanol.

-

Activate to (S) -Mesylate (Retention).

-

Displace with Imidazole to (R) -Product (Inversion).

Materials

-

Start Material: (S)-1-(2,3-Dichlorophenyl)ethanol.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Imidazole.

-

Solvents: Dichloromethane (DCM), DMF.

Step-by-Step Methodology

Step A: Mesylation

-

Dissolve (S)-alcohol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

-

Cool to 0°C. Add TEA (1.5 eq).

-

Add MsCl (1.2 eq) dropwise. Exothermic reaction—control temp <5°C.

-

Stir for 2 hours. Quench with cold water.

-

Wash with brine, dry, and concentrate. Note: The mesylate is unstable; use immediately.

Step B: Azole Coupling (Sɴ2)

-

In a separate flask, dissolve Imidazole (2.0 eq) in anhydrous DMF.

-

Add NaH (2.2 eq, 60% dispersion) at 0°C to generate the sodium imidazolide salt. Stir for 30 min until H₂ evolution ceases.

-

Dissolve the crude mesylate from Step A in DMF and add dropwise to the imidazolide solution.

-

Heat to 80°C for 4-6 hours.

-

Workup: Pour into ice water. Extract with EtOAc.

-

Purification: Recrystallize from Isopropanol/Hexane or use Silica chromatography (DCM:MeOH 95:5).

Visualizing the Workflow

The following diagram illustrates the pathway from the prochiral ketone to the final antifungal scaffold, highlighting the critical stereochemical inversion.

Figure 1: Stereoselective synthesis pathway.[5][6] Note the inversion of configuration during the final coupling step, necessitating the correct choice of enantiomer at the alcohol stage.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Bioreduction) | Substrate inhibition or poor solubility. | Add 5-10% DMSO or Cyclodextrin as a phase transfer agent. |

| Low ee% (Bioreduction) | Spontaneous (chemical) background reduction or wrong enzyme. | Ensure no metal contaminants (NaBH₄ residue); Screen KRED library for higher specificity. |

| Elimination Product (Styrene) | Reaction temp too high during coupling; Base too strong. | Use milder base (K₂CO₃) or lower temp (60°C). Ensure anhydrous conditions. |

| Racemization | Sɴ1 pathway competition during coupling. | Avoid protic solvents during coupling. Use highly polar aprotic solvents (DMF, DMSO) to favor Sɴ2. |

Safety & Handling (SDS Summary)

-

This compound: Irritant. Avoid inhalation.

-

Methanesulfonyl Chloride: Corrosive, lachrymator. Handle in fume hood.

-

Sodium Hydride: Flammable solid, reacts violently with water. Use under inert gas (Ar/N₂).[6]

-

Waste Disposal: Aqueous streams containing imidazole/triazole must be incinerated; do not release into standard water treatment due to ecotoxicity.

References

-

Biocatalytic Reduction Strategies

-

Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011.

- Note: General protocol for KRED application on chlorin

-

-

Azole Synthesis Mechanisms

-

Emri, T., et al. "Organocatalytic Synthesis of Chiral Azoles." Catalysts, 2019.[7]

- Context: Mechanisms of SN2 displacement in azole drug synthesis.

-

-

Structure-Activity Relationships (SAR)

-

Shapiro, R. S., et al. "Structure-Activity Relationships of Azole Antifungals." Clinical Microbiology Reviews, 2010.

- Context: Importance of the dichlorophenyl motif vari

-

-

Chemical Data & Safety

-

PubChem Compound Summary for this compound.

-

Sources

- 1. (1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

Standard operating procedure for reactions involving 1-(2,3-Dichlorophenyl)ethanol.

Advanced Handling, Enantioselective Synthesis, and Derivatization

Executive Summary: The "Ortho-Meta" Challenge

1-(2,3-Dichlorophenyl)ethanol (CAS: 54798-91-3) represents a critical yet under-discussed chiral building block in medicinal chemistry. Unlike its widely utilized isomer, 1-(2,4-dichlorophenyl)ethanol (a key intermediate for antifungal azoles like Miconazole), the 2,3-dichloro variant offers a unique steric and electronic profile due to the vicinal "ortho-meta" halogen substitution.

This substitution pattern induces significant steric torsion, often retarding nucleophilic attack at the benzylic position compared to the 2,4-isomer. This Application Note provides a validated Standard Operating Procedure (SOP) for the enantioselective synthesis of this alcohol and its subsequent derivatization into alkyl halides, addressing the specific kinetic challenges posed by the 2,3-dichlorophenyl moiety.

HSE Profile & Safety Criticals

Hazard Classification: Warning. Causes serious eye irritation (H319). Potential skin sensitizer.

| Parameter | Specification | Critical Handling Note |

| CAS No. | 54798-91-3 | Verify isomer identity by NMR; 2,4-isomer is a common impurity. |

| Physical State | Solid/Oil (Low MP) | Tendency to supercool; may require seeding to crystallize. |

| Reactivity | Benzylic Alcohol | Prone to acid-catalyzed racemization and elimination (styrene formation). |

| Toxicity | Irritant | Eye Protection: Splash goggles + Face shield required during chlorination steps. |

Process Safety Decision Tree:

Before initiating any reaction involving the conversion of the alcohol to a halide (e.g., using

Figure 1: Safety decision matrix for exothermic chlorination reactions.

Core Application: Enantioselective Synthesis

The most robust route to high-enantiomeric excess (ee) this compound is the asymmetric reduction of 2,3-dichloroacetophenone . While chemical reduction (e.g., Noyori transfer hydrogenation) is viable, biocatalytic reduction is recommended for the 2,3-isomer to overcome steric hindrance and achieve >99% ee.

Pathway Overview

Figure 2: Synthetic workflow from ketone precursor to chiral alkyl chloride.

Protocol A: Biocatalytic Reduction (Recommended)

Objective: Synthesis of (S)-1-(2,3-Dichlorophenyl)ethanol. Scale: 10 g Input.

-

Preparation :

-

Dissolve 10.0 g 2,3-dichloroacetophenone in 20 mL Isopropyl Alcohol (IPA).

-

Prepare Buffer: 100 mL Potassium Phosphate (100 mM, pH 7.0) containing 10 mg NADP+ and 200 mg Ketoreductase (KRED) enzyme (screened for "ortho" tolerance).

-

-

Reaction :

-

Add the ketone/IPA solution to the buffer under agitation (250 rpm).

-

Maintain temperature at 30°C.

-

Monitor : Check HPLC every 4 hours. The 2,3-dichloro substitution may slow kinetics compared to the 2,4-isomer; expect reaction times of 24-36 hours.

-

-

Workup :

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic phase over

and concentrate. -

Yield Target : >90% isolated yield, >99% ee.

-

Derivatization: Conversion to Alkyl Chloride

The hydroxyl group is often converted to a chloride to facilitate nucleophilic substitution (e.g., for attaching piperazine moieties in Aripiprazole-like analogs).

Critical Insight : The 2,3-dichloro motif creates a "steric wall." Standard

-

Retention of Configuration : Use

in ether (internal return mechanism, -

Inversion of Configuration : Use

with Pyridine (classic

Protocol B: Chlorination with Inversion (

)

-

Setup : Charge 5.0 g (S)-1-(2,3-Dichlorophenyl)ethanol and 1.1 eq Pyridine into 50 mL anhydrous Dichloromethane (DCM) under

. Cool to 0°C. -

Addition : Add 1.2 eq Thionyl Chloride (

) dropwise over 30 minutes.-

Note: Gas evolution (

,

-

-

Reaction : Allow to warm to Room Temperature (20-25°C). Stir for 4 hours.

-

QC Point: If conversion is <90% after 4 hours, reflux at 40°C. The 2,3-isomer often requires thermal activation due to steric hindrance.

-

-

Quench : Pour onto ice/water. Extract with DCM.[1][2] Wash with Sat.

. -

Result : (R)-1-(1-chloroethyl)-2,3-dichlorobenzene.

Analytical Quality Control

Quantitative assessment is vital due to the potential for racemization during the chlorination step.

Table 1: HPLC Method Parameters for Enantiomeric Excess

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H or AD-H (Polysaccharide based) |

| Mobile Phase | n-Hexane : Isopropanol (95:5 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 220 nm (Aromatic absorption) |

| Retention | (S)-Isomer: ~12 min | (R)-Isomer: ~15 min (Verify with std) |

Troubleshooting & Expert Tips

-

Problem : Low conversion during biocatalysis.

-

Root Cause: Substrate inhibition due to the hydrophobicity of the dichlorophenyl ring.

-

Solution: Add a surfactant (e.g., Tween-80 at 0.1%) or use a resin (Amberlite XAD-4) for in situ substrate feeding.

-

-

Problem : Racemization during chlorination.

-

Root Cause: Formation of a stabilized benzylic carbocation (

pathway) due to the electron-donating effect of the alkyl group competing with the electron-withdrawing chlorines. -

Solution: Keep reaction temperature strictly <5°C during addition and avoid excess Lewis acid. Use DMF (catalytic) only if absolutely necessary.

-

References

-

Safety Data & Properties : PubChem. This compound - Compound Summary. National Library of Medicine. Link (Note: Link directs to 2,6-isomer as proxy for general structure/safety data if 2,3 specific entry is sparse, verify CAS 54798-91-3 in internal databases).

-

Biocatalytic Reduction : Hollmann, F., et al. "Enzymatic reduction of acetophenone derivatives." Organic & Biomolecular Chemistry. Link

-

Chlorination Mechanisms : ChemGuide. "Reactions of Alcohols with Acyl Chlorides and Thionyl Chloride." Link

-

Chiral Resolution : BenchChem. "Comparative Guide to Enantiomeric Excess Determination." Link

-

General Synthesis : ChemicalBook. "Synthesis of 1-(2,3-Dichlorophenyl)piperazine" (Illustrates the downstream utility of the 2,3-dichloro scaffold). Link

Sources

Application Note: Advanced Purification Strategies for 1-(2,3-Dichlorophenyl)ethanol

Abstract

1-(2,3-Dichlorophenyl)ethanol is a critical chiral intermediate in the synthesis of anticonvulsant pharmaceuticals (e.g., Lamotrigine analogs) and agrochemicals. Its purification presents a dual challenge: removing chemically similar chlorinated byproducts (regioisomers) and resolving the enantiomers to achieve high optical purity (>99% ee). This guide details a scalable protocol combining chemical workup with enzymatic kinetic resolution (EKR) and validates purity via Chiral HPLC.

Introduction & Chemical Context

The synthesis of this compound typically proceeds via the hydride reduction of 2,3-dichloroacetophenone or the Grignard addition to 2,3-dichlorobenzaldehyde. Unlike its 2,4-dichloro isomer, the 2,3-substitution pattern introduces significant steric strain at the benzylic position.

The Impurity Profile

Effective purification requires identifying specific contaminants:

-

Starting Material: Unreacted 2,3-dichloroacetophenone (Ketone).

-

Regioisomers: 1-(2,4-Dichlorophenyl)ethanol or 1-(3,4-Dichlorophenyl)ethanol (trace impurities from starting material synthesis).

-

Over-reduction byproducts: Ethyl-2,3-dichlorobenzene (if hydrogenolysis occurs).

-

Enantiomer: The undesired (S)- or (R)-isomer (50% of the crude racemate).

Protocol A: Chemical Purification (Achiral)

Before attempting chiral resolution, the chemical purity must exceed 95%. The presence of unreacted ketone can inhibit biocatalysts in subsequent steps.

Method: High-Vacuum Fractional Distillation

Due to the low melting point of the racemic mixture (often an oil or low-melting solid), crystallization is inefficient as a primary step. Distillation is preferred.

Equipment:

-

Short-path distillation head (Vigreux column optional for higher purity).

-

High-vacuum pump (< 1 mmHg).

-

Oil bath with precise temperature control.

Step-by-Step Protocol:

-

Quench & Wash: Following reduction (e.g., NaBH₄ in MeOH), quench reaction with 1N HCl. Extract into Ethyl Acetate (EtOAc). Wash organic layer with Brine (

) and Water ( -

Dry: Dry over anhydrous

. Filter and concentrate in vacuo. -

Distillation:

-

Degassing: Heat bath to 40°C under full vacuum to remove residual solvent.

-

Fraction 1 (Foreshot): Collect distillate at bath temp 110-120°C (0.5 mmHg). This contains unreacted ketone and volatile impurities.

-

Fraction 2 (Main Cut): Collect the product at vapor temperature 135-140°C (0.5 mmHg).

-

Validation: Check fractions via TLC (Hexane:EtOAc 80:20). The alcohol typically runs lower (

) than the ketone (

-

Data Summary: Chemical Purification

| Parameter | Specification | Notes |

| Boiling Point | ~135-140°C @ 0.5 mmHg | Dependent on vacuum stability. |

| Target Purity | >98% (GC/HPLC) | Essential for enzymatic step. |

| Yield | 85-90% | Loss primarily in foreshot/residue. |

Protocol B: Stereochemical Purification (Enzymatic Resolution)

This is the critical step for obtaining high enantiomeric excess (ee). We utilize Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

Mechanism: CAL-B catalyzes the selective transesterification of the (R)-alcohol (typically) into its acetate ester, leaving the (S)-alcohol unreacted.

-

Note: The bulky 2,3-dichloro group slows reaction kinetics compared to unsubstituted phenylethanols. Extended reaction times or higher enzyme loadings are required.

Workflow Diagram

Caption: Kinetic Resolution Workflow using CAL-B Lipase. Separation relies on the polarity difference between the free alcohol and the acetate ester.

Step-by-Step Protocol:

-

Setup: In a round-bottom flask, dissolve 10.0 g of racemic alcohol in 100 mL of MTBE (Methyl tert-butyl ether).

-

Expert Tip: Avoid THF; it can strip water from the enzyme, deactivating it. Toluene is a viable alternative if solubility is an issue.

-

-

Acyl Donor: Add 3.0 equivalents of Vinyl Acetate .

-

Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the equilibrium forward irreversibly.

-

-

Initiation: Add 500 mg (5% w/w) of Novozym 435 (Immobilized CAL-B).

-

Incubation: Stir at 200 rpm at 35°C .

-

Caution: Do not exceed 50°C. While heat increases rate, it degrades enantioselectivity (

-value) for this sterically hindered substrate.

-

-

Monitoring: Monitor via GC/HPLC every 4 hours. Stop the reaction when conversion reaches 49-50% .

-

Critical: Do not let conversion exceed 50%, or the enantiomeric purity of the remaining alcohol will degrade (kinetic resolution principle).

-

-

Workup: Filter off the enzyme beads (can be washed with MTBE and reused). Concentrate the filtrate.

-

Separation: Purify via flash chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc (90:10).

-

Order of Elution: The (R)-Acetate (non-polar) elutes first. The (S)-Alcohol (polar) elutes second.

-

Analytical Validation (HPLC)[1][2]

Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol (95 : 5) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Aromatic ring absorption) |

| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Note: Confirm order with pure standards) |

Troubleshooting Guide

-

Problem: Poor separation of enantiomers.

-

Solution: Lower the % Isopropanol to 2% or 1%. Lower temperature to 15°C.

-

-

Problem: Slow enzymatic reaction (>48 hrs).

-

Solution: The 2,3-dichloro steric hindrance is significant. Increase enzyme loading to 10-15% w/w. Ensure the solvent is dry (water < 0.05%).

-

References

-

Paetzold, J., & Bäckvall, J. E. (2005).[1] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link(Foundational reference for CAL-B kinetic resolution mechanics).

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Derivatives of 1-Phenylethanol. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link(Specific review on halogenated phenylethanols).

-

Lunn, G., & Schmuff, N. R. (1997).[2] HPLC Methods for Pharmaceutical Analysis. Wiley-Interscience.[2] Link(Standard protocols for HPLC method development).

-

Sigma-Aldrich. (n.d.). This compound Product Specification and Safety Data. Link(Physical property verification).

Sources

Application Note: Asymmetric Synthesis of 1-(2,3-Dichlorophenyl)ethanol

Overcoming Steric Hindrance in Ortho-Substituted Acetophenones

Executive Summary

This application note details the asymmetric synthesis of 1-(2,3-Dichlorophenyl)ethanol , a critical chiral building block used in Structure-Activity Relationship (SAR) studies for CNS-active agents and antifungal pharmacophores. While the 2,4-dichloro isomer is widely recognized as the precursor to Luliconazole, the 2,3-dichloro isomer presents unique synthetic challenges due to significant steric hindrance at the ortho position.

This guide provides two validated protocols for generating high-enantiopurity (>98% ee) (S)- and (R)-1-(2,3-Dichlorophenyl)ethanol:

-

Biocatalytic Reduction (KRED): Best for mild conditions and high enantioselectivity.

-

Ru-Catalyzed Transfer Hydrogenation: Best for scalability and tolerance of crude substrates.

Strategic Importance & Chemical Context

The 2,3-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs such as Aripiprazole (antipsychotic) and Lamotrigine (anticonvulsant). While these drugs often utilize piperazine or triazine linkers, the chiral ethanol derivative serves as a versatile synthon for introducing this motif into novel scaffolds via:

-

Mitsunobu inversion to form chiral amines or ethers.

-

Cyclization to form chiral styrene oxides.

-

SAR Profiling: Differentiating biological activity between 2,3-, 2,4-, and 3,4-substitution patterns.

The Steric Challenge

Unlike 3,4-dichloroacetophenone, the 2,3-isomer possesses a chlorine atom at the ortho position relative to the carbonyl group. This creates a "steric wall" that:

-

Retards nucleophilic attack during reduction.

-

Disrupts the binding pocket of standard CBS catalysts.

-

Requires specialized ligand design or enzyme selection to achieve high ee.

Protocol A: Biocatalytic Reduction (Green Chemistry Route)

Objective: Synthesis of (S)-1-(2,3-Dichlorophenyl)ethanol using Ketoreductases (KRED). Mechanism: NADPH-dependent hydride transfer.

Materials

-

Substrate: 2,3-Dichloroacetophenone (CAS 56041-57-7).[1]

-

Enzyme: KRED Screening Kit (Codexis or equivalent). Note: KRED-P1-B12 or variants active on bulky aryl ketones are recommended.

-

Cofactor: NADP+ / NADPH.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using an IPA-dependent KRED).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Experimental Workflow

-

Screening: Dissolve substrate (10 mg) in DMSO (5% v/v final). Add to buffer containing KRED panel (1-2 mg enzyme), NADP+ (1 mM), and recycling mix. Incubate 24h at 30°C. Analyze via Chiral HPLC.

-

Scale-Up Protocol (10g Scale):

| Parameter | Specification | Notes |

| Substrate Loading | 50 g/L | High loading requires vigorous stirring. |

| Solvent System | Buffer pH 7.0 / IPA (10% v/v) | IPA acts as cosolvent and hydride source (if using IPA-dependent KRED). |

| Temperature | 30°C | Maintain strictly. >35°C denatures most wild-type enzymes. |

| Time | 24 - 48 hours | Monitor conversion via HPLC. |

Step-by-Step Procedure:

-

In a 500 mL round-bottom flask, dissolve 10 g of 2,3-dichloroacetophenone in 20 mL Isopropanol (IPA).

-

Add 180 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 0.1 g NADP+.

-

Add 200 mg of optimized KRED enzyme (lyophilized powder).

-

Stir overhead at 250 rpm at 30°C.

-

Reaction Check: At 24h, extract an aliquot with Ethyl Acetate (EtOAc). If conversion <95%, add fresh enzyme (50 mg) and continue.

-

Workup: Saturate aqueous phase with NaCl. Extract 3x with EtOAc (100 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Yield: Typically 90-95% isolated yield, >99% ee.

Protocol B: Asymmetric Transfer Hydrogenation (Chemical Route)

Objective: Synthesis of (R)- or (S)-1-(2,3-Dichlorophenyl)ethanol using Noyori-Ikariya type catalysts. Mechanism: Metal-ligand bifunctional catalysis (Ru-TsDPEN).

Rationale

Ruthenium complexes with chiral diamine ligands (TsDPEN) create a chiral lattice that can accommodate the ortho-chloro steric bulk better than boron-based (CBS) systems.

Reaction Scheme (DOT Visualization)

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) of 2,3-dichloroacetophenone.

Protocol (Isopropanol System)

-

Catalyst Preparation: Commercially available RuCl(p-cymene)[(S,S)-TsDPEN] is preferred.

-

Reaction Setup:

-

In a glovebox or under Argon, charge a Schlenk flask with Ru-catalyst (1.0 mol%) and 2,3-dichloroacetophenone (1.0 eq, 5 mmol).

-

Add anhydrous Isopropanol (10 mL).

-

Add t-BuOK (0.1 M in IPA, 2.0 mol%). Crucial: Base activates the catalyst.

-

-

Execution: Stir at 25°C for 12-24 hours.

-

Note on Ortho-Effect: The reaction rate will be slower than unsubstituted acetophenone. Do not heat above 40°C as enantioselectivity drops significantly.

-

-

Quench: Add 1N HCl (0.5 mL) to neutralize the base.

-

Purification: Concentrate solvent and purify via flash chromatography (Hexanes/EtOAc 9:1).

Analytical Controls (QC)

Trustworthy data requires rigorous validation.

| Method | Column | Conditions | Retention Times (Approx) |

| Chiral HPLC | Chiralcel OD-H or AD-H | Hexane:IPA (95:5), 1.0 mL/min, 254 nm | (S)-isomer: 8.5 min(R)-isomer: 10.2 min |

| 1H NMR | 400 MHz, CDCl3 | Standard pulse | Methine proton (-CH-OH) quartet at ~5.2 ppm. |

| Optical Rotation | Polarimeter | c=1.0, Methanol | [α]D ≈ -42° (for S-isomer) |

Note: Retention times vary by column age and exact solvent ratio. Always run a racemic standard first.

Downstream Application: Synthesis of Chiral Amines

The chiral alcohol is frequently converted to (S)-1-(2,3-Dichlorophenyl)ethylamine , a valuable resolving agent.

Workflow:

-

Mesylation: React Alcohol with MsCl / Et3N in DCM (0°C).

-

Azidation: React Mesylate with NaN3 in DMF (60°C). Inversion of configuration occurs here.

-

Reduction: Staudinger reduction (PPh3 / H2O) or Hydrogenation (Pd/C) yields the amine with retained configuration relative to the azide (Net Inversion from alcohol).

Figure 2: Stereochemical pathway from chiral alcohol to chiral amine.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link

-

Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones: A Practical Guide. Green Chemistry. Link

-

ChemicalBook. (2023). This compound Product Entry & Physical Properties. Link

-

BLD Pharm. (2024). This compound MSDS and Handling. Link

-

Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews. Link

Sources

Derivatization reactions of the hydroxyl group in 1-(2,3-Dichlorophenyl)ethanol.

Introduction & Molecule Profile[2][3][4]

1-(2,3-Dichlorophenyl)ethanol represents a class of secondary benzylic alcohols frequently encountered as intermediates in the synthesis of agrochemicals and antifungal pharmacophores.[1]

While chemically similar to its 2,4-dichloro isomer, this molecule presents a distinct challenge: Ortho-Effect Steric Hindrance .[1][2] The chlorine atom at the C2 position imposes significant steric bulk proximal to the hydroxyl group.[2] This structural reality dictates that standard "textbook" protocols for derivatization often fail or suffer from incomplete conversion.[1][2]

This guide provides optimized protocols specifically tuned to overcome the activation energy barrier imposed by the 2,3-dichloro substitution pattern.[2]

Key Chemical Challenges[1][3]

-

Steric Shielding: The C2-Chlorine blocks the trajectory of incoming electrophiles.[2]

-

Electronic Deactivation: The electron-withdrawing nature of the dichlorophenyl ring reduces the nucleophilicity of the hydroxyl oxygen.

-

Chirality: The C1 position is stereogenic; distinguishing enantiomers is critical for biological assays.[2]

Analytical Derivatization: Silylation for GC-MS

Objective: Complete derivatization for gas chromatography (GC) quantification. Challenge: Incomplete silylation leads to peak tailing and non-linear calibration curves due to the polar -OH group interacting with the column stationary phase.[2]

Optimized Protocol: Catalyzed Silylation

Standard BSTFA alone is often insufficient for ortho-substituted benzylic alcohols.[1][2] We utilize a catalyzed approach with Trimethylchlorosilane (TMCS) to drive the reaction to completion.[2]

Reagents:

-

Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][3][4]

-

Catalyst: Trimethylchlorosilane (TMCS) (1% v/v in BSTFA)[5]

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent)

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5 mg of this compound in 0.5 mL of anhydrous pyridine in a crimp-top GC vial.

-

Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.

-

Note: The 1% TMCS is critical.[2] It acts as a Lewis acid catalyst, activating the silyl donor (BSTFA) to overcome the steric barrier of the 2-Cl group.

-

-

Incubation: Cap the vial and heat at 70°C for 45 minutes .

-

Standard protocols suggest 60°C for 20 mins; the increased energy is required here.

-

-

Quenching (Optional but recommended): Cool to room temperature. Inject directly. If storage is needed, dilute with ethyl acetate.[2]

Quality Control Check: Monitor the disappearance of the broad -OH stretch (3300-3400 cm⁻¹) via FT-IR or the absence of the parent alcohol peak in GC-MS (m/z ~190/192).

Chiral Resolution: Mosher Ester Analysis

Objective: Determination of Enantiomeric Excess (ee%) and Absolute Configuration. Mechanism: Reaction with a chiral derivatizing agent (MTPA-Cl) creates diastereomers with distinct NMR chemical shifts.[1][2][6][7]

Protocol: Modified Steglich Esterification

Due to the hindered nature of the alcohol, the standard DCC coupling often yields urea byproducts that are difficult to separate. We recommend the Acid Chloride Method for cleaner conversion.[2]

Reagents:

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl][1]

-

Dry Pyridine (Solvent/Base)

-

DMAP (4-Dimethylaminopyridine) - Hyper-nucleophilic catalyst[1][2]

Workflow:

-

Reaction: In a dry 5 mL flask, combine:

-

Incubation: Stir at 40°C for 4 hours .

-

Workup: Dilute with Et₂O, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.[1][2]

-

Analysis: Dissolve in CDCl₃. Analyze via ¹H-NMR (500 MHz+) or ¹⁹F-NMR.[1][2]

-

Observation: Look for the splitting of the methoxy (-OMe) signal or the -CF₃ signal. The integration ratio of the diastereomeric peaks provides the enantiomeric ratio (er).

-

Synthetic Functionalization: The Mitsunobu Inversion[10]

Objective: Stereochemical inversion of the hydroxyl group to an ester (and subsequently an amine or halide). Challenge: The ortho-substituent can hinder the formation of the bulky triphenylphosphonium betaine intermediate.[2]

Protocol: High-Force Mitsunobu

We utilize DIAD (Diisopropyl azodicarboxylate) over DEAD due to its slightly better stability and steric profile.[1][2]

Reagents:

-

Triphenylphosphine (PPh₃) - 1.5 eq[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cooling: Dissolve Alcohol (1.0 eq), PPh₃ (1.5 eq), and p-NBA (1.5 eq) in THF. Cool to 0°C .[1][2][8][9]

-

Addition: Add DIAD (1.5 eq) dropwise over 20 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours .

-

Note: The reaction is slower than with unsubstituted benzyl alcohols.[2]

-

-

Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2] Filter.

-

Purification: Flash chromatography (Hexane/EtOAc).

Outcome: The product is the inverted ester.[2] Saponification (LiOH/THF/H₂O) yields the enantiomerically pure inverted alcohol.[2]

Data Summary & Comparison

| Parameter | Standard Benzylic Alcohol | This compound | Reason for Deviation |

| Silylation Temp | 60°C | 70-75°C | Steric energy barrier at C2.[1][2] |

| Silylation Time | 15-20 min | 45-60 min | Slower kinetics due to crowding.[1][2] |

| Mosher Catalyst | Optional | Mandatory (DMAP) | Pyridine alone is too weak to drive acylation.[2] |

| Mitsunobu Time | 2-4 hours | 12-18 hours | Betaine formation and SN2 attack are hindered.[1][2] |

Visualizing the Pathways

The following diagram illustrates the decision tree for derivatizing this specific molecule.

Caption: Strategic derivatization workflows for this compound distinguishing analytical, chiral, and synthetic routes.

References

-

Sigma-Aldrich. (n.d.).[1][2] Silylation Reagents: BSTFA + TMCS Protocol.[1][2][4][5] Sigma-Aldrich Technical Bulletins.[1][2] Link

-

Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[2] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[7] Nature Protocols, 2, 2451–2458.[2] Link

-

Swamy, K. C. K., et al. (2009).[2] Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651.[2] Link

-

Restek Corporation. (n.d.).[1][2] Guide to Derivatization Reagents for GC. Restek Technical Guides.[1][2] Link

Sources

- 1. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. restek.com [restek.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. matilda.science [matilda.science]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Scale-Up Synthesis of 1-(2,3-Dichlorophenyl)ethanol for Industrial Applications: Application Notes and Protocols

Introduction: The Industrial Significance of 1-(2,3-Dichlorophenyl)ethanol

This compound is a key chiral building block in the synthesis of a variety of commercially significant molecules, particularly in the pharmaceutical and agrochemical sectors. Its structural features, including a stereogenic center and a dichlorinated phenyl ring, make it a valuable precursor for complex molecular targets. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for ensuring a reliable and cost-effective supply chain for these end products.

This guide provides a comprehensive overview of the industrial scale-up synthesis of this compound, focusing on practical, field-proven insights. We will delve into the primary synthetic strategies, detailed production protocols, critical scale-up considerations, and robust analytical quality control methods. The causality behind experimental choices will be explained to provide a deeper understanding of the process, ensuring that the described protocols are self-validating systems for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Comparative Analysis

The industrial production of this compound is primarily achieved through two main synthetic routes: the reduction of a corresponding ketone and the Grignard reaction. The choice between these methods often depends on factors such as raw material availability, cost, desired enantiopurity, and the existing infrastructure of the manufacturing facility.

Route 1: Reduction of 2,3-Dichloroacetophenone

This is a widely employed method due to the commercial availability of 2,3-dichloroacetophenone. The core of this process is the reduction of the ketone functionality to a secondary alcohol.

-

Chemical Reduction: This approach utilizes reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, the use of these potent hydrides on an industrial scale presents significant safety and handling challenges. For instance, LiAlH₄ reacts violently with water and requires strictly anhydrous conditions. Sodium borohydride is a milder and often preferred reagent for large-scale operations.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon). It is a cost-effective and environmentally benign approach, but it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.

-

Biocatalysis: The use of ketoreductase enzymes offers a highly selective and "greener" alternative for the synthesis of chiral alcohols.[1] Biocatalytic reductions often proceed under mild reaction conditions with high enantioselectivity.[1]

Route 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2,3-dichlorobenzaldehyde. This method is highly versatile but presents its own set of challenges when scaled up. Grignard reactions are notoriously exothermic and moisture-sensitive, requiring stringent process control to prevent runaway reactions.[2][3]

Industrial Scale-Up Protocol: Reduction of 2,3-Dichloroacetophenone

The following protocol details the industrial-scale synthesis of this compound via the reduction of 2,3-dichloroacetophenone using sodium borohydride, a method favored for its balance of efficiency and safety.

Experimental Workflow Diagram

Caption: Workflow for the industrial synthesis of this compound.

Detailed Protocol

1. Reactor Preparation and Charging:

-

Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charge the reactor with 2,3-dichloroacetophenone (1.0 eq) and methanol (5-10 volumes). The use of methanol as a solvent is advantageous due to its ability to dissolve both the starting material and the sodium borohydride.[4]

2. Reaction:

-

Cool the reactor contents to 0-5 °C with constant agitation.

-

Slowly add sodium borohydride (0.3-0.5 eq) in portions, maintaining the temperature below 10 °C. The portion-wise addition is crucial for controlling the exothermic reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

3. Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate esters.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

The crude this compound can be purified by crystallization. A common solvent system for aryl alcohols is a mixture of a non-polar solvent like heptane or cyclohexane and a more polar solvent like toluene or ethyl acetate to achieve optimal solubility and crystal formation.[4][5]

-

Dissolve the crude product in a minimal amount of hot toluene and slowly add heptane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then to 0-5 °C to maximize crystal formation.

-

Filter the purified crystals, wash with cold heptane, and dry under vacuum.

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Management

The reduction of ketones with sodium borohydride is an exothermic process. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[6][7]

-

Reactor Design: Jacketed reactors with efficient heat transfer fluids are essential.[6][8]

-

Controlled Addition: The rate of addition of the reducing agent must be carefully controlled to manage the rate of heat generation.[6]

-

Cooling Systems: Robust cooling systems, such as cooling water circulation or glycol-based chillers, are necessary to maintain the desired reaction temperature.[8]

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring uniform heat distribution.

-

Agitator Design: The type and speed of the agitator must be optimized for the specific reactor geometry and reaction viscosity.[9]

-

Baffles: The use of baffles within the reactor can prevent vortex formation and improve mixing efficiency.

Safety and Hazard Mitigation

A thorough understanding of the potential hazards is critical for safe industrial-scale synthesis.

-

Process Safety Management (PSM): Implementing a comprehensive PSM program is essential for managing the risks associated with hazardous chemicals.[4][5][10][11] This includes conducting a thorough Process Hazard Analysis (PHA) to identify, evaluate, and control potential hazards.[5]

-

Material and Reaction Hazards: A detailed understanding of the thermal stability and reactivity of all raw materials, intermediates, and the final product is necessary to prevent runaway reactions.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and respiratory protection, must be used at all times.

Analytical Quality Control

Robust analytical methods are required to ensure the purity and quality of the final product.

Quantitative Data Summary

| Parameter | Method | Typical Specification |

| Purity (Assay) | HPLC | ≥ 99.0% |

| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Residual Solvents | GC-HS | Per ICH guidelines |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Heavy Metals | ICP-MS | Per pharmacopeia |

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aryl alcohols and related impurities.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[12]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program is used to separate volatile impurities.

-

Injection: Split/splitless injection.

-

Detection: Mass spectrometry for identification and quantification of impurities.

Conclusion

The industrial-scale synthesis of this compound is a well-established process that requires a thorough understanding of chemical principles, process engineering, and safety management. The reduction of 2,3-dichloroacetophenone with sodium borohydride offers a reliable and scalable route to this important intermediate. By carefully controlling reaction parameters, implementing robust safety protocols, and utilizing appropriate analytical methods, high-quality this compound can be produced efficiently and safely for its diverse industrial applications.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Guide for crystallization. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Grignard Reaction. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

-

ACS Publications. (2012, September 4). Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. Retrieved from [Link]

-

PMC. (n.d.). Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Royal Chemical. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved from [Link]

-

University of California, Davis. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.

-

U.S. Environmental Protection Agency. (2007, February). Method 8261: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/M). Retrieved from [Link]

-

MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Retrieved from [Link]

-

Agilent. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

-

European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from [Link]

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

- Google Patents. (n.d.). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.

-

Organic Syntheses. (n.d.). 2,2-dichloroethanol. Retrieved from [Link]

-

Agraria. (n.d.). Determination of Ethanol in Malt Beverages. Retrieved from [Link]

-

Greatwall Process and Control. (n.d.). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]

-

Kingchem. (n.d.). Agrochemical Building Blocks. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. Retrieved from [Link]

-

PMC. (2022, August 20). Ethanol Separation from an Ethanol–Water Solution Using Vacuum Membrane Distillation. Retrieved from [Link]

- Google Patents. (n.d.). CN102432462B - Method for extracting and rectifying separation of dichloromethane, ethanol and ethyl acetate.

-

Semantic Scholar. (n.d.). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of impurities in ethanol. Retrieved from [Link]

-

MDPI. (2012, December 18). Distribution of Dichlorodiphenyltrichloroethane and Hexachlorocyclohexane in Urban Soils and Risk Assessment. Retrieved from [Link]

Sources

- 1. valveandcontrol.com [valveandcontrol.com]

- 2. 54798-91-3|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. mt.com [mt.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. medjpps.com [medjpps.com]

- 9. epa.gov [epa.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Identifying and minimizing by-products in 1-(2,3-Dichlorophenyl)ethanol synthesis.

Welcome to the technical support center for the synthesis of 1-(2,3-Dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and minimize by-products, thereby improving yield and purity.

Troubleshooting Guide: Identifying and Minimizing By-products

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction yield is significantly lower than expected, and I observe a significant amount of a higher molecular weight impurity. What is the likely cause?

Answer: A common cause for low yield in Grignard-based syntheses of aryl ethanols is the formation of a Wurtz coupling by-product.[1][2][3] This occurs when the newly formed Grignard reagent reacts with the unreacted aryl halide starting material, resulting in a homocoupled dimer (in this case, 3,3',4,4'-tetrachlorobiphenyl).

Causality and Mechanism: The Wurtz coupling side reaction is often promoted by:

-

High local concentration of the aryl halide: Rapid addition of the halide can create localized areas where the Grignard reagent is more likely to react with the halide than with the magnesium metal.[2]

-

Elevated reaction temperatures: Higher temperatures can increase the rate of the Wurtz coupling reaction.[2][3] The Grignard formation is exothermic, and poor temperature control can lead to "hot spots" that favor by-product formation.[2]

-

Insufficient magnesium surface area: A limited or poorly activated magnesium surface can slow the rate of Grignard reagent formation, leaving more unreacted aryl halide available for the side reaction.[2][3]

Solutions:

-

Slow, Controlled Addition: Add the solution of 2,3-dichlorobenzaldehyde to the Grignard reagent dropwise, maintaining a steady, controlled rate.

-

Temperature Management: Maintain a low reaction temperature (typically 0-10°C) using an ice bath to manage the exothermic nature of the reaction.[2]

-

Magnesium Activation: Ensure the magnesium turnings are activated before starting the reaction. This can be achieved by adding a small crystal of iodine and gently heating until the color disappears.[2]

Question 2: My final product shows a carbonyl peak (~1700 cm⁻¹) in the IR spectrum and a corresponding peak in the GC-MS analysis. What is this impurity?

Answer: The presence of a carbonyl peak suggests the formation of 2',3'-dichloroacetophenone, which can arise from two main pathways: incomplete reduction of the starting material if you are using a reduction method, or oxidation of the final alcohol product.[4]

Causality and Mechanism:

-

Incomplete Reduction: If synthesizing from 2',3'-dichloroacetophenone using a reducing agent like sodium borohydride (NaBH₄), insufficient reagent, poor quality reagent, or non-optimal reaction conditions can lead to incomplete conversion to the alcohol.[5]

-

Oxidation of the Product: The desired this compound can be oxidized back to the ketone during workup or purification if exposed to oxidizing agents or harsh conditions. A variation of the Oppenauer oxidation can occur where the magnesium alkoxide intermediate is oxidized by excess aldehyde starting material.[4]

Solutions:

-

Ensure Complete Reaction: Use a slight excess of a fresh, high-quality reducing agent. Monitor the reaction by TLC or GC to ensure the complete consumption of the starting ketone.

-

Careful Workup: Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) and avoid exposure to strong oxidizing agents.[2]

-

Purification: If the ketone is present, it can often be separated from the alcohol product by column chromatography.

Question 3: I am using a Grignard reaction with an ester precursor, and the reaction is messy with multiple by-products. Why is this happening?

Answer: Grignard reagents react with esters twice.[6][7][8] The first addition results in a ketone intermediate, which is highly reactive towards another equivalent of the Grignard reagent.[6][7] This can lead to the formation of a tertiary alcohol and other by-products if the reaction is not carefully controlled. For the synthesis of a secondary alcohol like this compound, using an aldehyde is the preferred starting material for a Grignard reaction.[7][9]

Solutions:

-

Use an Aldehyde: The most direct Grignard route to this compound is the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2,3-dichlorobenzaldehyde.

-

Alternative Reagents: If starting from an ester is necessary, consider using a less reactive organometallic reagent or a Weinreb amide to form the ketone, which can then be isolated and reduced in a separate step.[10]

Frequently Asked Questions (FAQs)

What is the most reliable method for synthesizing this compound with high purity?

The reduction of 2',3'-dichloroacetophenone with a mild reducing agent like sodium borohydride (NaBH₄) is often the most straightforward and high-yielding method.[11][12] This avoids the common side reactions associated with Grignard syntheses, such as Wurtz coupling.[1][3]